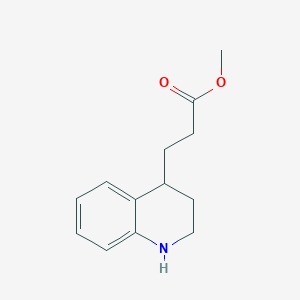

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions often require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A structural analog with similar biological activities.

Quinoline: The parent compound, known for its wide range of pharmacological properties.

4-Hydroxy-2-quinolone: Another derivative with significant biological activities.

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ester functional group and tetrahydroquinoline core make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17N

- Molecular Weight : 201.29 g/mol

- IUPAC Name : this compound

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. This structural component is significant in the context of drug discovery and development.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

- Anticancer Activity : Studies have indicated that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as A2780 (ovarian carcinoma) and HCT-116 (colon carcinoma) with IC50 values in the micromolar range .

- Neuroprotective Effects : The tetrahydroquinoline scaffold has been associated with neuroprotective properties. Research suggests that these compounds might mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .

- Antimicrobial Properties : Some studies have reported that tetrahydroquinoline derivatives possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or microbial metabolism. For example, they can bind to active sites on enzymes through hydrogen bonding and hydrophobic interactions .

- Cell Cycle Modulation : Research indicates that these compounds can induce cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell division. This leads to increased apoptosis in malignant cells .

- Oxidative Stress Induction : Some studies highlight that these compounds can increase reactive oxygen species (ROS) production within cells, leading to oxidative damage and subsequent cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives:

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)7-6-10-8-9-14-12-5-3-2-4-11(10)12/h2-5,10,14H,6-9H2,1H3 |

InChI Key |

VERIIGYFYGBXHR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCNC2=CC=CC=C12 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.